2-Chloro-6-iodopyridin-3-amine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-6-iodopyridin-3-amine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H4ClIN2/c6-5-3(8)1-2-4(7)9-5/h1-2H,8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LXHPKNMJRJBWRP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=NC(=C1N)Cl)I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H4ClIN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90673863 | |
| Record name | 2-Chloro-6-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.45 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1032507-20-2 | |
| Record name | 2-Chloro-6-iodopyridin-3-amine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90673863 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Reactivity and Reaction Mechanisms of 2 Chloro 6 Iodopyridin 3 Amine
Electrophilic and Nucleophilic Properties of the Pyridine (B92270) Ring
The pyridine ring in 2-chloro-6-iodopyridin-3-amine is inherently electron-deficient due to the high electronegativity of the nitrogen atom. This nitrogen atom withdraws electron density from the carbon atoms of the ring, particularly at positions 2, 4, and 6, creating partial positive charges. matanginicollege.ac.in This electron deficiency makes the pyridine ring less reactive towards electrophilic substitution compared to benzene. matanginicollege.ac.in Such reactions, if they occur, typically require harsh conditions and result in low yields. matanginicollege.ac.in
Conversely, the electron-deficient nature of the pyridine ring enhances its susceptibility to nucleophilic attack. matanginicollege.ac.inmsu.edu Nucleophiles are more likely to attack the carbon atoms with partial positive charges, primarily at the 2, 4, and 6 positions. The presence of both an amino group and halogen atoms further modulates the electronic properties and reactivity of the pyridine ring. chemicalbook.com
Reactivity of Halogen Substituents
The chlorine and iodine atoms attached to the pyridine ring are key sites for chemical transformations, primarily through substitution reactions. ambeed.comambeed.com These halogens can be replaced by various nucleophiles, a characteristic that is fundamental to the synthetic utility of this compound.
Differential Leaving Group Abilities of Chlorine and Iodine
In nucleophilic substitution reactions, the readiness of a substituent to depart is known as its leaving group ability. Weaker bases generally make better leaving groups. libretexts.org When comparing the halogens, iodide is a significantly better leaving group than chloride. libretexts.orgreddit.comyoutube.com This is because the iodide ion is larger and its negative charge is dispersed over a greater volume, making it more stable and a weaker base than the chloride ion. reddit.com Consequently, in reactions involving this compound, the iodine atom is more readily displaced by a nucleophile than the chlorine atom. This differential reactivity allows for selective substitution at the C-6 position.
Table 1: Comparison of Halogen Leaving Group Ability
| Halogen | Conjugate Acid | pKa of Conjugate Acid | Leaving Group Ability |
| I⁻ | HI | ~ -10 | Excellent |
| Br⁻ | HBr | ~ -9 | Good |
| Cl⁻ | HCl | ~ -7 | Moderate |
| F⁻ | HF | ~ 3.2 | Poor |
This table provides a general trend for halogen leaving group ability.
Halogen Exchange Reactions
Halogen exchange reactions, such as the Finkelstein reaction, can be employed to replace one halogen with another. For instance, a chlorine atom on a pyridine ring can be substituted with iodine by treatment with an iodide salt like sodium iodide or potassium iodide. These reactions are often driven to completion by Le Châtelier's principle, for example, by using a solvent in which the newly formed sodium chloride is insoluble and precipitates out of the solution. reddit.com While direct iodination can be challenging, halogen exchange provides an alternative route. Acid-mediated halogen exchange has also been shown to be an effective method for converting pyridyl chlorides to their corresponding iodides. researchgate.net
Reactivity of the Amine Functionality
The amino group (-NH₂) at the 3-position significantly influences the reactivity of this compound, primarily through its basic and nucleophilic character.
Basicity and Nucleophilicity of the Amino Group
The lone pair of electrons on the nitrogen atom of the amino group allows it to act as both a base (proton acceptor) and a nucleophile (electron pair donor). Amines are generally nucleophilic, and their reactivity often correlates with their basicity. masterorganicchemistry.com The amino group in this compound can participate in nucleophilic substitution reactions, forming new carbon-nitrogen bonds. chemicalbook.comambeed.com The nucleophilicity of the amino group is enhanced by its position on the pyridine ring, making it a valuable intermediate in various chemical syntheses. cymitquimica.com However, the basicity of the pyridine nitrogen is less than that of analogous aliphatic amines because the lone pair resides in an sp² hybridized orbital, which holds the electrons more tightly. matanginicollege.ac.in
Amidation and Acylation Reactions
The nucleophilic amino group readily undergoes acylation reactions with acylating agents such as acyl chlorides or acid anhydrides to form amides. ambeed.com This is a common and important transformation in organic synthesis. For instance, N-acylbenzotriazoles can efficiently acylate primary amines to produce amides in high yields. organic-chemistry.org These reactions are fundamental in the construction of more complex molecules, including those with biological activity.
Oxidation and Reduction Pathways
The reactivity of this compound in oxidation and reduction reactions is primarily centered on its aromatic amine functionality and the pyridine ring itself. While specific studies detailing a broad range of redox transformations for this exact molecule are limited, its behavior can be understood from the well-established chemistry of aromatic amines and halogenated pyridines.
Oxidation: The primary site for oxidation is the 3-amino group. A significant oxidation pathway is its conversion to a diazonium salt (Ar-N₂⁺). This is achieved through diazotization, a reaction with nitrous acid (HNO₂), which is typically generated in situ from sodium nitrite (B80452) (NaNO₂) and a strong mineral acid at low temperatures. geeksforgeeks.orgvedantu.com This diazonium salt is a crucial intermediate for Sandmeyer-type reactions, where the diazonium group is subsequently replaced by various nucleophiles. wikipedia.orgnih.gov The pyridine nitrogen can also potentially be oxidized to an N-oxide, a common transformation for pyridine derivatives, although this may require specific oxidizing agents that are compatible with the other functional groups.
Reduction: Reduction pathways for this compound are less commonly documented but can be inferred. Catalytic hydrogenation could potentially reduce the pyridine ring, although this typically requires harsh conditions. A more plausible reduction would involve the selective removal of the halogen atoms (hydrodehalogenation). Given the significant difference in bond strength (C-Cl > C-I), reductive deiodination would be more facile than dechlorination.
| Reaction Type | Functional Group | Typical Reagents | Product Type | Significance |
|---|---|---|---|---|
| Oxidation | Amine (-NH₂) | NaNO₂, HCl (0-5°C) | Diazonium Salt (Ar-N₂⁺Cl⁻) | Intermediate for Sandmeyer reactions. geeksforgeeks.orgvedantu.com |
| Oxidation | Pyridine Ring (N) | Peroxy acids (e.g., m-CPBA) | Pyridine-N-oxide | Alters electronic properties of the ring. |
| Reduction | Iodo Group (-I) | Catalytic Hydrogenation (e.g., Pd/C, H₂) | Deiodinated Product | Selective removal of iodine. |
Mechanistic Investigations of Key Transformations
Mechanistic studies of reactions involving this compound are dominated by palladium-catalyzed cross-coupling reactions and the Sandmeyer reaction. These investigations provide insight into the compound's selective reactivity and the role of various catalytic components.
Reaction Pathway Elucidation
The elucidation of reaction pathways highlights the chemoselectivity inherent in this molecule, primarily driven by the differential reactivity of the carbon-iodine and carbon-chlorine bonds.
Palladium-Catalyzed Cross-Coupling (e.g., Suzuki, Buchwald-Hartwig): The generally accepted mechanism for these reactions proceeds through a catalytic cycle involving a palladium center that alternates between Pd(0) and Pd(II) oxidation states. yonedalabs.comlibretexts.org
Oxidative Addition: The cycle begins with the oxidative addition of the Pd(0) catalyst into the carbon-halogen bond. For this compound, this step is highly selective. Due to the lower bond dissociation energy of the C–I bond compared to the C–Cl bond, the Pd(0) complex inserts preferentially into the C–I bond at position 6. acs.org This is the crucial chemoselectivity-determining step.
Transmetalation (Suzuki Reaction): In a Suzuki coupling, an organoboron compound (e.g., a boronic acid) undergoes transmetalation with the arylpalladium(II) iodide complex. This step is typically facilitated by a base, which activates the boronic acid. libretexts.org
Amine Coordination & Deprotonation (Buchwald-Hartwig Amination): When the substrate is coupled with an amine, the amine coordinates to the palladium(II) center. A base then deprotonates the coordinated amine to form a palladium-amido complex. numberanalytics.com
Reductive Elimination: This final step involves the formation of the new C-C or C-N bond, yielding the coupled product and regenerating the catalytically active Pd(0) species, which re-enters the cycle. libretexts.orgnumberanalytics.com
Sandmeyer Reaction: This transformation provides a pathway to replace the 3-amino group. The mechanism is understood to proceed via a radical pathway. wikipedia.org
Diazotization: As previously mentioned, the amine reacts with nitrous acid to form an aryl diazonium salt. vedantu.com
Single-Electron Transfer (SET): The copper(I) catalyst (e.g., CuCl, CuBr) initiates the reaction by transferring a single electron to the diazonium salt. wikipedia.orgnih.gov
Aryl Radical Formation: The resulting intermediate rapidly loses a molecule of dinitrogen gas (N₂) to form a highly reactive aryl radical. geeksforgeeks.orgwikipedia.org
Halogen Transfer: The aryl radical then abstracts a halogen atom from the newly formed copper(II) halide species, affording the final aryl halide product and regenerating the Cu(I) catalyst. wikipedia.org
Role of Catalysts and Reagents
The success of transformations involving this compound is critically dependent on the careful selection of catalysts, ligands, and reagents.
| Reaction Type | Component | Example(s) | Role | Reference(s) |
|---|---|---|---|---|
| Pd-Catalyzed Cross-Coupling | Catalyst Precursor | Pd(OAc)₂, Pd₂(dba)₃ | Provides the active Pd(0) species for the catalytic cycle. | thieme-connect.comuwindsor.ca |
| Ligand | BINAP, Xantphos, P(tBu)₃, SPhos | Stabilizes the palladium catalyst, enhances its reactivity, and influences selectivity by tuning steric and electronic properties. Essential for efficient oxidative addition and reductive elimination. | thieme-connect.comuwindsor.caresearchgate.net | |
| Base | Cs₂CO₃, K₃PO₄ | Activates the coupling partner (e.g., boronic acid in Suzuki) or deprotonates the amine (in Buchwald-Hartwig) to form a key intermediate. Can influence reaction rate. | thieme-connect.com | |
| Sandmeyer Reaction | Diazotizing Agent | NaNO₂, HCl | Reacts with the primary amine to generate the essential diazonium salt intermediate in situ. | |
| Catalyst | CuCl, CuBr, CuCN | Facilitates the conversion of the diazonium salt to an aryl radical via a single-electron transfer (SET) mechanism. | wikipedia.orgnih.gov |
In palladium-catalyzed aminations, the combination of a palladium precursor like Pd(OAc)₂ with a bulky, electron-rich phosphine (B1218219) ligand such as BINAP is essential. thieme-connect.com The use of a weak, non-nucleophilic base like cesium carbonate (Cs₂CO₃) is often crucial, as it is mild enough to be compatible with sensitive functional groups and its use in large excess can accelerate reaction rates. thieme-connect.com
Stereochemical Outcomes of Reactions (e.g., Enantioselectivity)
While studies detailing the stereochemical outcomes of reactions starting directly with this compound are not prevalent, highly relevant work on the closely related analogue, 6-chloro-3-iodopyridine, demonstrates that high levels of stereocontrol are achievable.
A key example is the asymmetric synthesis of epibatidine (B1211577), a potent analgesic alkaloid. mdpi.com The synthesis involves a palladium-catalyzed reductive Heck reaction (hydroarylation) between 6-chloro-3-iodopyridine and a rigid bicyclic alkene. mdpi.comnih.gov This reaction creates three new stereocenters, and its stereochemical outcome is dictated by the choice of a chiral phosphine ligand.
The mechanistic steps governing the stereochemistry are:
syn-Carbopalladation: The arylpalladium(II) species, generated in situ, adds across the double bond of the alkene in a syn fashion.
Diastereoselectivity: Due to the rigid bicyclic structure of the alkene, this addition occurs with high exo-diastereoselectivity, meaning the pyridine group adds to the less sterically hindered face of the alkene. mdpi.comnih.gov
Enantioselectivity: The enantiomeric excess (e.e.) of the final product is controlled by the chiral ligand on the palladium catalyst. In the synthesis of an epibatidine derivative, the use of the chiral ligand (R)-BINAP resulted in an enantiomeric excess of 81%. mdpi.com
This example powerfully illustrates that, in reactions with halogenated pyridines like this compound, the use of appropriate chiral ligands in catalytic systems can effectively control the stereochemical course of the reaction, enabling the enantioselective synthesis of complex molecules.
Advanced Characterization Techniques and Spectroscopic Analysis in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution. It provides detailed information about the chemical environment of individual atoms, particularly hydrogen (¹H) and carbon-¹³ (¹³C).
¹H NMR and ¹³C NMR are fundamental for confirming the identity and substitution pattern of the pyridine (B92270) ring in 2-Chloro-6-iodopyridin-3-amine.
The ¹H NMR spectrum is expected to show two distinct signals in the aromatic region, corresponding to the two protons on the pyridine ring. These signals would appear as doublets due to coupling with each other. The amine group (-NH₂) would typically present a broad singlet, the chemical shift of which can be variable and is dependent on solvent and concentration.
The ¹³C NMR spectrum provides information on all five carbon atoms in the pyridine ring. The signals for carbons bonded to the electronegative chlorine, iodine, and nitrogen atoms would be shifted to characteristic frequencies. researchgate.net The carbon attached to the iodine atom would likely show a signal at a lower field (higher ppm) compared to the one bonded to chlorine.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Nucleus | Predicted Chemical Shift (δ) Range (ppm) | Multiplicity | Notes |
|---|---|---|---|
| ¹H NMR | |||
| Pyridine-H | 6.5 - 8.0 | Doublet (d) | Two signals expected for the two ring protons. |
| Amine-H | Variable (e.g., 4.0-5.0) | Broad Singlet (br s) | Shift and broadening are solvent/concentration dependent. |
| ¹³C NMR | |||
| Pyridine-C | 110 - 160 | Singlet | Five distinct signals are expected for the ring carbons. |
| C-Cl | ~150 | Singlet | Carbon atom directly bonded to chlorine. |
| C-I | ~90-100 | Singlet | Carbon atom directly bonded to iodine. |
Note: The data in this table is predictive and based on general principles of NMR spectroscopy for similar structures. Actual experimental values may vary.
For unambiguous assignment of ¹H and ¹³C signals, especially in complex molecules or to confirm connectivity, two-dimensional (2D) NMR techniques are employed. chem-soc.si
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of the carbon atoms to which they are directly attached. For this compound, HSQC would definitively link each aromatic proton signal to its corresponding carbon signal on the pyridine ring.
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
Mass spectrometry is a vital tool for determining the molecular weight of a compound and gaining structural insights from its fragmentation patterns. chem-soc.si
High-Resolution Mass Spectrometry provides a highly accurate measurement of a molecule's mass, often to four or more decimal places. This precision allows for the determination of the elemental formula of a compound, serving as a powerful confirmation of its identity. rsc.org For this compound (C₅H₄ClIN₂), HRMS can distinguish its exact mass from other potential formulas with the same nominal mass. chemscene.com
Table 2: Predicted High-Resolution Mass Spectrometry Data for this compound
| Parameter | Predicted Value | Source |
|---|---|---|
| Molecular Formula | C₅H₄ClIN₂ | chemscene.com |
| Molecular Weight | 254.46 | chemscene.com |
| Monoisotopic Mass | 253.91077 Da | uni.lu |
| [M+H]⁺ (protonated molecule) | 254.91805 m/z | uni.lu |
In mass spectrometry, molecules are ionized and often break apart into characteristic fragments. The resulting pattern is a molecular fingerprint that can be used to deduce the structure. For aromatic amines and halogenated compounds, specific fragmentation pathways are expected. libretexts.orgmiamioh.edu
For this compound, the primary fragmentation would likely involve the cleavage of the carbon-halogen bonds. The C-I bond is weaker than the C-Cl bond and would be expected to break first, leading to a significant peak corresponding to the loss of an iodine radical (·I). Subsequent loss of a chlorine radical (·Cl) or small neutral molecules like hydrogen chloride (HCl) or hydrogen cyanide (HCN) could also occur. miamioh.edu The presence of chlorine is often indicated by a characteristic isotopic pattern for any fragment containing it, with a peak at M+2 that is approximately one-third the intensity of the M peak, corresponding to the natural abundance of the ³⁷Cl isotope. miamioh.edu Alpha-cleavage adjacent to the amine group is a dominant fragmentation pathway for aliphatic amines, but it is less common in aromatic amines where the molecular ion is more stable. libretexts.org
X-ray Crystallography for Solid-State Structure Determination
Table 3: Information Obtainable from X-ray Crystallography of this compound
| Parameter | Description |
|---|---|
| Crystal System | The symmetry classification of the crystal lattice (e.g., monoclinic, orthorhombic). clockss.org |
| Space Group | The specific symmetry group of the crystal. clockss.org |
| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). clockss.org |
| Bond Lengths | Precise distances between bonded atoms (e.g., C-C, C-N, C-Cl, C-I). |
| Bond Angles | Angles between adjacent bonds (e.g., C-C-C, C-N-C). |
| Torsional Angles | Angles describing the conformation around bonds. |
| Intermolecular Interactions | Identification and geometry of hydrogen bonds, halogen bonds, and other non-covalent interactions. |
Molecular Conformation and Packing
The three-dimensional arrangement of molecules in a crystal lattice, known as molecular conformation and packing, is fundamental to understanding a compound's physical properties. For pyridine derivatives, the substitution pattern significantly influences how the molecules arrange themselves. In the crystal structure of related compounds like 3-bromopyridin-2-amine, molecules have been observed to form centrosymmetric dimers. iucr.org The planarity of the pyridine ring is a key feature, although substituents can cause slight deviations. For instance, in N,6-dimethylpyridin-3-amine, the methyl and amine groups show minor deviations from the pyridine ring plane.
Intermolecular Interactions
The crystal packing of this compound is stabilized by a network of intermolecular interactions. These non-covalent forces, while weak individually, collectively dictate the crystal's stability and properties.
Hydrogen Bonding: The amine group in this compound can act as a hydrogen bond donor, while the nitrogen atom of the pyridine ring can act as an acceptor. In similar structures, such as 3-bromopyridin-2-amine, N—H⋯N hydrogen bonds are responsible for the formation of molecular dimers. iucr.org In haloanilinium salts, hydrogen bonding is a dominant force in the crystal packing. beilstein-journals.org
Vibrational Spectroscopy (IR, Raman) for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful, non-destructive techniques used to identify the functional groups present in a molecule by analyzing its vibrational modes.
Theoretical and experimental studies on related pyridine derivatives provide insight into the expected vibrational frequencies for this compound. For instance, studies on 2-amino-5-chloropyridine (B124133) have assigned the C-N stretching vibrations to the 1254-1464 cm⁻¹ region. researchgate.net The C-H out-of-plane bending vibrations in aromatic rings are typically observed around 877 cm⁻¹. researchgate.net The presence of halogen atoms (Cl and I) will also give rise to characteristic vibrations at lower frequencies. The IR and Raman spectra of 4-chloro-2,6-dimethyl-3-iodopyridine N-oxide have been measured in the 50–3500 cm⁻¹ range, with the data aligning with predictions from X-ray structural analysis. rsc.org
A detailed vibrational analysis of this compound would involve both experimental measurements and computational modeling, such as Density Functional Theory (DFT) calculations, to accurately assign the observed vibrational bands to specific molecular motions. researchgate.netresearchgate.net
Chromatographic Methods for Purity Assessment and Isolation
Chromatographic techniques are indispensable for the separation, purification, and purity assessment of chemical compounds.
High-Performance Liquid Chromatography (HPLC) is a primary tool for determining the purity of this compound and for its isolation from reaction mixtures. In the synthesis of a related compound, 2-chloro-5-iodopyridin-4-amine, preparative HPLC was used to isolate the desired product from a mixture of isomers. chemicalbook.com The method employed a normal phase silica (B1680970) column with a mobile phase of hexane (B92381) and isopropanol (B130326) containing a small amount of trifluoroacetic acid (TFA). chemicalbook.com For purity analysis, reversed-phase HPLC is commonly used, with typical mobile phases consisting of acetonitrile (B52724) and water, often with additives like formic acid. rsc.orgnih.gov
Gas Chromatography-Mass Spectrometry (GC-MS) is another powerful technique for the analysis of volatile and thermally stable compounds like this compound. It combines the separation capabilities of gas chromatography with the detection power of mass spectrometry, allowing for the identification and quantification of individual components in a mixture. semanticscholar.orgmdpi.com GC-MS has been effectively used to monitor reaction progress and identify byproducts in the synthesis of related chloromethylpyridines. semanticscholar.orgmdpi.com In these studies, GC-MS confirmed the presence of the desired product and identified side products by their mass-to-charge ratio (m/z) and isotopic patterns. semanticscholar.orgmdpi.com
Computational and Theoretical Studies of 2 Chloro 6 Iodopyridin 3 Amine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) is a predominant computational method in quantum chemistry, valued for its accuracy, reliability, and cost-effectiveness in predicting the molecular structures and properties of compounds. semanticscholar.orgasianresassoc.org DFT calculations are central to understanding the fundamental characteristics of 2-Chloro-6-iodopyridin-3-amine.
The first step in most computational studies is to determine the most stable three-dimensional arrangement of atoms, known as geometry optimization. Using DFT methods, such as the B3LYP functional with a basis set like 6-311**, researchers can calculate the ground-state molecular structure. acs.org This process yields precise information on bond lengths, bond angles, and dihedral angles. For instance, studies on similar heterocyclic compounds have successfully correlated simulated bond parameters with experimental data obtained from X-ray crystallography. semanticscholar.org
Once the geometry is optimized, the electronic structure can be analyzed. Key aspects include the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy gap between HOMO and LUMO is a critical parameter, indicating the molecule's chemical stability and reactivity. A smaller energy gap suggests that the molecule is more reactive.
Table 1: Representative Data from a DFT Geometry Optimization for a Heterocyclic Compound This table is illustrative, showing typical parameters obtained from a DFT geometry optimization calculation.
| Parameter | Atom Pair/Group | Calculated Value (DFT) |
| Bond Length | C-Cl | 1.75 Å |
| C-I | 2.10 Å | |
| C-N (amine) | 1.38 Å | |
| N-H (amine) | 1.01 Å | |
| Bond Angle | Cl-C-N (ring) | 115.0° |
| I-C-N (ring) | 118.0° | |
| H-N-H (amine) | 112.0° | |
| Dihedral Angle | C-C-N-H | 180.0° |
Prediction of Spectroscopic Properties (e.g., NMR Chemical Shifts)
DFT calculations are an established methodology for the prediction of Nuclear Magnetic Resonance (NMR) chemical shifts, which can significantly reduce the likelihood of errors in structure determination. mdpi.com The Gauge-Including Atomic Orbital (GIAO) method is commonly employed within a DFT framework to compute the NMR shielding tensors for each nucleus. nih.gov By comparing these calculated values to experimentally measured shifts, researchers can confidently assign signals and verify the proposed chemical structure.
The accuracy of these predictions is highly dependent on the chosen DFT functional, basis set, and the inclusion of solvent effects. mdpi.com Benchmark studies have identified specific combinations, such as the WP04 functional for ¹H shifts and ωB97X-D for ¹³C shifts, that provide high accuracy when paired with a suitable basis set and a solvent model. mdpi.com For complex molecules, conformational averaging, sometimes derived from molecular dynamics simulations, can further improve the accuracy of the predicted chemical shifts. biorxiv.org
Table 2: Illustrative Comparison of Predicted vs. Experimental NMR Chemical Shifts This table demonstrates how DFT-calculated NMR data is typically presented and compared against experimental values.
| Atom | Experimental δ (ppm) | Calculated δ (ppm) | Difference (ppm) |
| ¹H NMR | |||
| H (position 4) | 7.15 | 7.20 | -0.05 |
| H (position 5) | 7.85 | 7.82 | +0.03 |
| NH₂ | 5.50 | 5.45 | +0.05 |
| ¹³C NMR | |||
| C-2 (C-Cl) | 148.0 | 147.5 | +0.5 |
| C-3 (C-NH₂) | 135.0 | 135.8 | -0.8 |
| C-6 (C-I) | 95.0 | 94.2 | +0.8 |
Reactivity Prediction (e.g., Electrophilic/Nucleophilic Sites, Fukui Indices)
DFT provides powerful tools for predicting the reactivity of a molecule. A Molecular Electrostatic Potential (MEP) map can be generated to visualize the electron density distribution, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. asianresassoc.org
For a more quantitative analysis, Fukui functions and condensed Fukui indices are calculated. aablocks.com These reactivity descriptors help to pinpoint the most likely sites for electrophilic, nucleophilic, and radical attack. The Fukui function f⁻(r) indicates the propensity of a site to undergo an electrophilic attack and is related to the density of the HOMO. aablocks.com Conversely, f⁺(r) relates to nucleophilic attack and the LUMO. A dual descriptor, Δf, which combines the two, can also be used to clearly distinguish sites for nucleophilic attack (where Δf > 0) from those for electrophilic attack (where Δf < 0). aablocks.com For this compound, one would expect the amine group and the π-system of the pyridine (B92270) ring to be key nucleophilic sites, while the carbon atoms bonded to the electronegative chlorine and iodine atoms would be primary electrophilic sites.
Table 3: Hypothetical Condensed Fukui Indices (f⁻) for Electrophilic Attack on this compound This table illustrates how Fukui indices pinpoint the most reactive sites for an electrophilic attack. A higher f⁻ value indicates a more favored site.
| Atomic Site | Condensed Fukui Index (f⁻) | Reactivity Rank for Electrophilic Attack |
| N1 (ring) | 0.05 | Low |
| C2 (C-Cl) | 0.08 | Moderate |
| C3 (C-NH₂) | 0.15 | High |
| C4 | 0.25 | Highest |
| C5 | 0.12 | High |
| C6 (C-I) | 0.07 | Moderate |
| N (amine) | 0.22 | High |
Reaction Mechanism Simulations and Transition State Analysis
DFT calculations are instrumental in elucidating reaction mechanisms. By mapping the potential energy surface of a reaction, researchers can identify intermediates, locate transition state structures, and calculate the activation energy barriers. researchgate.netmountainscholar.org This is particularly valuable for understanding regioselectivity in reactions involving multifunctional molecules like this compound.
For instance, in palladium-catalyzed cross-coupling reactions, which are common for halopyridines, DFT studies can determine whether the reaction proceeds via a three-centered mechanism or a nucleophilic displacement pathway. researchgate.net These calculations can explain why a reaction favors one site over another (e.g., C-I vs. C-Cl bond activation), providing insights that are crucial for optimizing reaction conditions and achieving desired synthetic outcomes. researchgate.netresearchgate.net
Molecular Dynamics (MD) Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. While DFT provides a static, ground-state picture, MD simulations introduce temperature and solvent effects, allowing for the exploration of the conformational landscape and dynamics of this compound. acs.org
MD simulations can be used to study how the molecule interacts with solvent molecules, its flexibility, and its behavior in a biological environment, for example, by simulating its interaction with a protein's active site. acs.orgresearchgate.net The resulting trajectories provide a dynamic view of intermolecular interactions and can be used to calculate binding free energies, offering insights into the stability of potential molecule-receptor complexes. acs.org
Quantitative Structure-Activity Relationship (QSAR) and Structure-Property Relationship (QSPR) Studies
Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) studies are computational methods used to build mathematical models that correlate a molecule's chemical structure with its biological activity or physical properties. researchgate.net These models are built from a dataset of compounds and are used in drug discovery to predict the activity of new, unsynthesized molecules. researchgate.net
For a compound like this compound, a QSAR study would involve calculating a set of molecular descriptors (e.g., electronic, steric, hydrophobic properties) and using statistical methods to create an equation that links these descriptors to a specific biological endpoint, such as inhibitory activity against a particular enzyme. researchgate.net While no specific QSAR studies focusing on this compound have been identified, its structural features make it a candidate for inclusion in larger QSAR datasets for developing predictive models for various biological targets, such as kinases or other enzymes relevant in medicinal chemistry. researchgate.netresearchgate.net
Molecular Docking and Drug Target Interaction Modeling
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second molecule (a receptor or biological target, typically a protein). This modeling helps to understand and predict the nature of the ligand-receptor complex.
Binding affinity prediction is a key outcome of molecular docking studies, providing a numerical score (often in kcal/mol) that estimates the strength of the interaction between the ligand and its target. A lower binding energy value typically indicates a more stable and potent interaction. These predictions are crucial for prioritizing compounds in drug discovery pipelines.
While specific molecular docking studies for this compound are not extensively reported in publicly available literature, the principles can be illustrated through studies on structurally related pyridine derivatives. For instance, research on other substituted aminopyridines as inhibitors for various kinases often involves docking these compounds into the ATP-binding site of the target enzyme. The interactions typically observed include hydrogen bonds between the aminopyridine core and key amino acid residues (e.g., hinge region residues in kinases), as well as hydrophobic and halogen bonding interactions involving the substituents.
In a hypothetical docking study of this compound with a protein kinase, the amine group could act as a hydrogen bond donor, while the pyridine nitrogen could act as a hydrogen bond acceptor. The chloro and iodo substituents would likely occupy hydrophobic pockets within the binding site, potentially forming halogen bonds, which are increasingly recognized as important for ligand-receptor recognition.
Table 1: Illustrative Binding Affinity Predictions for this compound with Hypothetical Protein Targets
| Protein Target | Predicted Binding Affinity (kcal/mol) | Key Interacting Residues (Hypothetical) |
| Kinase A | -8.5 | MET120, GLU95, LEU70 |
| Kinase B | -7.9 | VAL35, ALA88, ASP150 |
| Protease C | -6.2 | GLY101, HIS45, SER195 |
Note: The data in this table is illustrative and not based on published experimental results for this specific compound. It represents the type of data generated from molecular docking studies.
Pharmacophore modeling is another important computational method used in drug design. A pharmacophore is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, and aromatic rings.
For a molecule like this compound, a pharmacophore model would likely include:
A hydrogen bond donor feature corresponding to the amine (-NH2) group.
A hydrogen bond acceptor feature corresponding to the pyridine ring nitrogen.
A hydrophobic/halogen bond donor feature for the chlorine atom.
A larger hydrophobic/halogen bond donor feature for the iodine atom.
This model could then be used to screen large virtual libraries of compounds to identify other molecules that share the same pharmacophoric features and are therefore likely to bind to the same target. While specific pharmacophore models developed from this compound are not documented, the general approach is widely used for classes of compounds like substituted pyridines to discover novel inhibitors. For example, pharmacophore models for nicotinic acetylcholine (B1216132) receptor (nAChR) ligands have been developed, although existing models did not fully accommodate the binding of certain complex heterocyclic structures. lookchem.com
Table 2: Potential Pharmacophoric Features of this compound
| Feature | Type | Potential Interaction |
| Amine Group (-NH2) | Hydrogen Bond Donor | Interaction with backbone carbonyls or acidic residues (e.g., Asp, Glu) of a receptor. |
| Pyridine Nitrogen | Hydrogen Bond Acceptor | Interaction with backbone N-H groups or basic residues (e.g., Lys, Arg) of a receptor. |
| Chlorine Atom | Hydrophobic / Halogen Bond Donor | Interaction with hydrophobic pockets or electron-rich atoms (e.g., carbonyl oxygen) in the binding site. |
| Iodine Atom | Hydrophobic / Halogen Bond Donor | Stronger hydrophobic interactions and potential for significant halogen bonding. |
Applications in Advanced Chemical Research and Development
Medicinal Chemistry and Drug Discovery
The compound has garnered substantial attention within the pharmaceutical industry, where it serves as a foundational element in the creation of new therapeutic agents. chemscene.comchemicalbook.com Its utility spans various stages of the drug discovery pipeline, from the initial design of lead compounds to the optimization of their pharmacological properties.
Key Building Block for Novel Pharmaceutical Agents
2-Chloro-6-iodopyridin-3-amine is classified as a specialized building block for drug discovery. chemscene.com Its structural motifs are incorporated into a diverse range of pharmaceutical ingredients. The compound's ability to participate in various chemical transformations makes it a cornerstone in the synthesis of complex heterocyclic structures, which are prevalent in many modern drugs. chemicalbook.comcymitquimica.com This versatility has established it as a key intermediate for the development of new pharmaceutical agents. chemscene.comchemicalbook.comcymitquimica.com
Table 1: Key Data for this compound
| Property | Value |
| CAS Number | 1032507-20-2 chemscene.com |
| Molecular Formula | C₅H₄ClIN₂ chemscene.com |
| Molecular Weight | 254.46 g/mol chemscene.com |
| Synonym | 3-Amino-2-chloro-6-iodopyridine chemicalbook.com |
Development of Anti-Cancer Agents
In the field of oncology, this compound has proven instrumental in the synthesis of novel anti-cancer agents. chemscene.com Its framework has been utilized to construct molecules that can inhibit the growth of cancer cells. For instance, it has been used in the synthesis of checkpoint kinase 1 (Chk1) inhibitors, which are being investigated as potential cancer therapeutics. lookchem.com The development of potent and selective inhibitors of cyclin-dependent kinases 4 and 6 (CDK4/6), which are validated targets for anti-cancer drug discovery, has also utilized pyridine-based scaffolds. acs.org
Research into Anti-Bacterial and Anti-Infective Drugs
The pyridine (B92270) scaffold, for which this compound is a key precursor, is a feature in various anti-bacterial and anti-infective drug research programs. chemscene.comambeed.com For example, derivatives of pyrrolo[3,2-c]pyridine, synthesized from precursors like 2-chloro-3-iodopyridin-4-amine, have been evaluated for their antimycobacterial activity against Mycobacterium tuberculosis. researchgate.net Furthermore, N-alkyl-N-(pyridin-2-yl)hydroxylamine scaffolds have demonstrated selective and potent antibacterial activity against Gram-positive bacteria. nih.gov
Synthesis of Kinase Inhibitors and Neurological Drugs
The versatility of this compound extends to the synthesis of kinase inhibitors and drugs targeting the central nervous system. chemicalbook.com Kinase inhibitors play a crucial role in treating various diseases, including cancer, by modulating cell signaling pathways. The compound serves as a core structure in the creation of these targeted therapies. chemicalbook.com For example, it is a key intermediate in the synthesis of 4-(difluoromethyl)pyridin-2-amine, a building block for numerous protein kinase inhibitors. acs.org In the realm of neurological drugs, its structural features are incorporated into compounds designed to interact with specific neurological pathways. chemicalbook.com
Structure-Activity Relationship (SAR) Studies of Derivatives
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's structure correlates with its biological activity. This compound and its derivatives are frequently employed in SAR studies to understand the structural requirements for optimal therapeutic effect. chemicalbook.com By systematically modifying the substituents on the pyridine ring, researchers can probe the binding interactions with biological targets and refine the design of more potent and selective drugs. For example, SAR studies on 3,5-diaryl-2-aminopyridine ALK2 inhibitors have been conducted to understand their binding affinity. acs.org
Agrochemical Research
Beyond pharmaceuticals, this compound also finds applications in the field of agrochemical research. chemicalbook.com The development of new herbicides and pesticides often relies on the synthesis of novel heterocyclic compounds that can selectively target biological pathways in weeds and pests. The structural framework provided by this compound is valuable in creating such agrochemicals. cymitquimica.com
Precursor for Herbicides and Pesticides
The halogenated pyridine framework is a common structural motif in many agrochemicals. This compound and its isomers serve as important intermediates in the synthesis of novel herbicides and pesticides. chemicalbook.comrsc.org The strategic placement of the amine and halogen groups allows for the construction of complex molecules designed to interact with specific biological pathways in weeds and pests.
For instance, substituted pyridines are precursors to pyridylsulfonylurea herbicides. cymitquimica.com The synthesis of these active ingredients often involves coupling reactions where the pyridine unit, derived from intermediates like this compound, is a central component. The reactivity of the chloro and iodo groups enables their selective replacement to build the final herbicidal structure. Similarly, other chemical intermediates are used in the synthesis of pesticides such as diallate, fenamiphos, and triallate. sfdchem.com The versatility of this precursor allows for the creation of a diverse library of compounds for screening and development of new agrochemical products. chemicalbook.combloomtechz.com
Development of Environmentally Benign Agrochemicals
The principles of green chemistry are increasingly being applied to agrochemical synthesis. Research has demonstrated environmentally friendly, base-promoted methods for the amination of polyhalogenated pyridines using water as a solvent, which minimizes the use of volatile organic compounds. acs.org Furthermore, the development of synthetic routes that employ milder conditions and readily available starting materials is a key focus. The use of this compound in such optimized synthetic pathways contributes to the development of more sustainable agricultural technologies. acs.org The selective nature of reactions involving this intermediate allows for the creation of targeted pesticides, which is a cornerstone of modern, eco-friendly crop protection strategies. chemicalbook.com
Materials Science
The distinct electronic and structural characteristics of this compound make it a valuable component in the field of materials science. cymitquimica.com Its incorporation into larger molecular structures can impart specific, desirable properties for a range of advanced applications. chemicalbook.com
Organic Electronic Materials and Semiconductors
Halogenated and amine-substituted pyridines are key building blocks for organic electronic materials. A patent for bicarbazole-containing compounds for Organic Light Emitting Diodes (OLEDs) describes a synthetic route that includes the preparation of 6-chloro-2-iodopyridin-3-amine. google.com The electronic properties conferred by the substituted pyridine ring are crucial for the performance of these devices.
The inclusion of similar pyridine-based compounds into polymeric structures has been shown to enhance electrical conductivity. chemicalbook.com Research into related iodopyridines has also highlighted their potential in the development of OLEDs. smolecule.com The ability to functionalize the pyridine ring through its halogen and amine groups allows for the fine-tuning of electronic properties, making this compound and its derivatives attractive for creating novel p-type semiconducting organic compounds and other materials for electronic applications. google.comnih.gov
High-Performance Polymers and Functional Materials
The integration of this compound into polymer backbones is a strategy for developing high-performance and functional materials. The presence of this heterocyclic unit can enhance properties such as durability, chemical resistance, and thermal stability. chemicalbook.com For example, the synthesis of highly-branched, water-soluble polymers containing primary amino groups can be achieved using epichlorohydrin-based chemistry, a related field where chlorinated precursors are fundamental. google.com
The development of functional materials, such as those with non-linear optical (NLO) properties or specific pigment characteristics, often relies on heterocyclic building blocks. ambeed.com The ability to create complex, regioregular polymers, for instance, thiophene-based conjugated polymers, for electronic and optoelectronic applications often utilizes halogenated heterocyclic intermediates to control the polymerization process and final material properties. nih.gov
Ligands in Catalytic Systems
The nitrogen atom in the pyridine ring and the adjacent amino group of this compound allow it to function as a ligand in transition metal catalysis. chemicalbook.com These ligands can influence the reactivity and selectivity of metal catalysts in a variety of chemical transformations. chemicalbook.com
While direct application as a standalone ligand is one possibility, the compound is more frequently used to synthesize more complex ligand structures. For example, palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination, are fundamental in modern chemistry. acs.orguwindsor.caresearchgate.net In these reactions, this compound can act as a substrate that coordinates to the palladium center, a critical step in the catalytic cycle. lookchem.comchemrxiv.org This interaction demonstrates its role in facilitating catalysis. The development of novel phospho-amino pincer-type ligands also relies on amino-pyridine precursors, showcasing the importance of this class of compounds in creating sophisticated catalytic systems. ambeed.com
Advanced Organic Synthesis and Intermediate Chemistry
The primary and most significant application of this compound is as a versatile intermediate in advanced organic synthesis. chemscene.comechemi.comchemdad.com Its trifunctional nature, with three distinct reactive sites, allows for sequential and regioselective reactions to build complex molecular architectures.
The differential reactivity of the C-I and C-Cl bonds is particularly useful. The carbon-iodine bond is more reactive towards palladium-catalyzed cross-coupling reactions than the carbon-chlorine bond. This allows for selective functionalization at the 6-position via reactions like Suzuki, Heck, or Sonogashira couplings, while leaving the chlorine at the 2-position intact for subsequent transformations.
A study on regioselective palladium-catalyzed aminations on the related 2-chloro-3-iodopyridine (B15675) demonstrated that arylamination can be directed specifically to the iodine-bearing carbon. lookchem.com This selectivity is crucial for synthesizing specifically substituted diaminopyridines. The table below summarizes key palladium-catalyzed reactions involving chloro-iodopyridine substrates, illustrating the compound's utility.
Table 1: Applications of Chloro-Iodopyridine Scaffolds in Palladium-Catalyzed Reactions
| Reaction Type | Coupling Partners | Catalyst System | Key Feature | Reference |
|---|---|---|---|---|
| Buchwald-Hartwig Amination | 2-Chloro-3-iodopyridine, Anilines | Pd-BINAP, Cs₂CO₃ | Regioselective amination at the C-I position. | lookchem.com |
| Buchwald-Hartwig Amination | 2,3-Dihalopyridines, Aminobenzodiazines | Pd catalyst with various ligands | Tandem C-N bond formation to synthesize tetraheterocyclic compounds. | acs.org |
| Suzuki Coupling | 2,6-Dihalopyridines, Aryl boronic acids | Pd(OAc)₂, Xantphos | Synthesis of mono-aminated pyridine derivatives. | researchgate.net |
This strategic, stepwise functionalization is a cornerstone of modern synthetic chemistry, enabling the efficient construction of pharmaceuticals, agrochemicals, and materials. The compound's role as a key building block is well-established, providing access to a wide array of highly substituted pyridine derivatives. cymitquimica.comchemdad.comchemsrc.com
Versatile Intermediate for Complex Heterocyclic Structures
This compound is recognized as a versatile intermediate due to the differential reactivity of its substituents, which allows for a series of selective chemical transformations. The pyridine ring is a core structure in numerous natural products and pharmaceutical agents. researchgate.net The presence of two different halogen atoms (chlorine and iodine) and an amine group on this ring provides multiple reaction sites. chemicalbook.com This multi-functional nature enables chemists to introduce various molecular fragments in a controlled, stepwise manner, facilitating the assembly of intricate heterocyclic systems.
The iodine atom, being a larger and more polarizable halogen, is an excellent leaving group, particularly in transition-metal-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, and Buchwald-Hartwig couplings. chemicalbook.com This allows for the selective formation of carbon-carbon or carbon-nitrogen bonds at the 6-position of the pyridine ring. The chlorine atom is generally less reactive under these conditions, allowing it to remain intact for subsequent modification. The amine group offers a site for nucleophilic reactions, acylation, or can direct metallation reactions. chemicalbook.com This orthogonal reactivity is a key feature of its versatility, enabling the synthesis of highly functionalized pyridines which are valuable precursors in medicinal chemistry and drug design. researchgate.net
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
|---|---|---|
| CAS Number | 1032507-20-2 | chemscene.com |
| Molecular Formula | C₅H₄ClIN₂ | uni.lu, chemscene.com |
| Molecular Weight | 254.46 g/mol | chemscene.com |
| SMILES | C1=CC(=NC(=C1N)Cl)I | uni.lu |
| InChI Key | LXHPKNMJRJBWRP-UHFFFAOYSA-N | uni.lu |
Synthesis of Pyrrolo[3,2-c]pyridine Derivatives
A significant application of this compound and its analogs is in the synthesis of the pyrrolo[3,2-c]pyridine scaffold. This fused heterocyclic system is a key structural motif in various biologically active molecules, including inhibitors of mitotic kinase Monopolar Spindle 1 (MPS1), which are investigated in cancer therapy. acs.org
The synthesis of the 1H-pyrrolo[3,2-c]pyridine core often employs a domino reaction strategy that leverages the specific functionalities of the starting halo-aminopyridine. acs.org A common and effective method involves a palladium-catalyzed Sonogashira coupling reaction between the iodinated pyridine (at the C-6 position) and a suitable terminal alkyne. acs.org Following the formation of the alkynylpyridine intermediate, a base-catalyzed intramolecular cyclization occurs. In this step, the amine group at the C-3 position attacks the newly introduced alkyne moiety, leading to the formation of the fused five-membered pyrrole (B145914) ring. acs.org This annulation strategy is an efficient way to construct the bicyclic pyrrolopyridine system. ias.ac.in The chlorine atom at the C-2 position often remains in the final product, providing a handle for further diversification of the molecule through subsequent cross-coupling reactions. acs.org
Table 2: Key Synthetic Steps for Pyrrolo[3,2-c]pyridine Derivatives
| Step | Reaction Type | Key Reactants | Description |
|---|---|---|---|
| 1 | Sonogashira Coupling | This compound, Terminal Alkyne, Palladium Catalyst, Base | The highly reactive iodo group at the C-6 position is displaced by an alkyne via a palladium-catalyzed cross-coupling reaction. acs.org |
| 2 | Intramolecular Cyclization (Annulation) | Alkynylpyridine intermediate, Base | The nucleophilic amine group at C-3 attacks the internal alkyne, leading to the formation of the fused pyrrole ring to yield the pyrrolo[3,2-c]pyridine core. acs.org |
This synthetic route highlights the strategic importance of the substitution pattern on the starting pyridine ring, where each group plays a distinct and crucial role in the efficient assembly of the target heterocyclic structure.
Table 3: List of Mentioned Chemical Compounds
| Compound Name |
|---|
| This compound |
| 2-Chloro-3-iodopyridin-4-amine |
| 5-bromo-2-chloro-4-fluoro-3-iodopyridine |
| 1H-pyrrolo[3,2-c]pyridine |
Future Directions and Emerging Research Trends
Development of Novel and Efficient Synthetic Routes
While existing methods provide access to substituted pyridines, the development of more efficient, selective, and sustainable synthetic routes to 2-chloro-6-iodopyridin-3-amine and its derivatives remains a key research focus. Current strategies often rely on multi-step sequences that can be resource-intensive. Future efforts will likely concentrate on the following areas:
Late-Stage Functionalization: Developing methods for the direct and regioselective introduction of the chloro, iodo, and amine groups onto a pre-existing pyridine (B92270) core. This would offer a more convergent and flexible approach compared to building the ring from scratch.
Flow Chemistry: Implementing continuous flow processes for the synthesis of this compound. Flow chemistry can offer improved safety, scalability, and efficiency by allowing for precise control over reaction parameters like temperature, pressure, and reaction time.
Catalytic C-H Activation: Exploring transition-metal-catalyzed C-H activation/halogenation and C-H amination strategies to streamline the synthesis. This would reduce the need for pre-functionalized starting materials and minimize waste generation.
Improved Cross-Coupling Methods: While palladium-catalyzed reactions are common, research into using more earth-abundant and less toxic metal catalysts (e.g., iron, copper, nickel) for the crucial bond-forming steps is a growing trend. Developing amination protocols that proceed under milder conditions with broader functional group tolerance is also a priority. researchgate.net
A comparison of potential synthetic strategies is outlined in the table below.
| Synthetic Strategy | Potential Advantages | Research Focus |
| Palladium-Catalyzed Cross-Coupling | High efficiency, well-established reactivity. acs.org | Use of novel ligands, milder reaction conditions, catalyst recycling. |
| Direct C-H Amination | Atom economy, reduced synthetic steps. researchgate.net | Improving regioselectivity, expanding substrate scope. |
| Flow Synthesis | Enhanced safety, scalability, process control. | Optimization of reactor design, integration of purification steps. |
| Biocatalysis | High selectivity, environmentally benign conditions. | Enzyme discovery and engineering for pyridine functionalization. |
Exploration of New Reactivity Profiles and Cascade Reactions
The unique electronic properties conferred by the combination of an electron-donating amine group and electron-withdrawing halogens make this compound a prime candidate for discovering novel reactivity. The distinct reactivity of the C-Cl and C-I bonds allows for selective, sequential transformations.
Future research will likely explore:
Selective Cross-Coupling: Exploiting the differential reactivity of the C-I and C-Cl bonds in sequential palladium-catalyzed reactions (e.g., Sonogashira, Suzuki, Heck, Buchwald-Hartwig) to build molecular complexity in a controlled manner.
Cascade Reactions: Designing and implementing novel cascade or tandem reactions that leverage the multiple reactive sites within the molecule. beilstein-journals.orgacs.org A hypothetical cascade could involve an initial nucleophilic attack at one position, triggering a series of intramolecular cyclizations and rearrangements to rapidly construct complex heterocyclic scaffolds. 20.210.105 For instance, a reaction could be initiated at the amine or through coupling at the iodine, followed by an intramolecular cyclization involving the chloro or another substituent.
Pyridyne Chemistry: Investigating the generation of pyridyne intermediates from this compound. The resulting highly reactive intermediates could be trapped with various dienophiles to afford complex, fused-ring systems that are otherwise difficult to synthesize.
Advanced Computational Modeling for Deeper Mechanistic Understanding and Property Prediction
Computational chemistry, particularly Density Functional Theory (DFT), is an indispensable tool for modern chemical research. ias.ac.inias.ac.in For this compound, computational modeling can provide profound insights that guide experimental work.
Key areas for future computational investigation include:
Reaction Mechanism Elucidation: Using DFT calculations to map the potential energy surfaces of proposed reaction pathways, such as cascade reactions or regioselective cross-coupling. This can help rationalize observed product distributions and predict the feasibility of new transformations. acs.org
Property Prediction: Calculating key electronic and physicochemical properties like HOMO-LUMO energy gaps, electrostatic potential maps, and nucleophilicity indices. ias.ac.inmdpi.com These calculations can predict the most reactive sites for electrophilic or nucleophilic attack and guide the design of derivatives with specific electronic characteristics. rsc.orgmdpi.com
QSAR (Quantitative Structure-Activity Relationship) Modeling: Developing computational models that correlate the structural features of derivatives of this compound with their biological activity. This can help in predicting the potency of new, unsynthesized compounds.
The table below summarizes key properties of substituted pyridines that can be predicted using computational methods.
| Predicted Property | Computational Method | Significance |
| Nucleophilicity Index | DFT (HOMO Energy) ias.ac.in | Predicts reactivity in nucleophilic substitution and organocatalysis. |
| Frontier Molecular Orbitals (FMO) | DFT | Identifies sites for electrophilic/nucleophilic attack, predicts electronic transitions. mdpi.com |
| Electrostatic Potential (ESP) Map | DFT | Visualizes charge distribution, predicts sites for non-covalent interactions. |
| Collision Cross Section (CCS) | Ion Mobility Spectrometry-Mass Spectrometry (IMS-MS) based prediction | Provides information on the 3D structure and conformation of ions in the gas phase. uni.lu |
Expansion of Biological Applications beyond Current Scope
The substituted pyridine motif is a cornerstone in medicinal chemistry. cymitquimica.comcymitquimica.comchemicalbook.com The specific arrangement of functional groups in this compound makes it an attractive scaffold for generating libraries of compounds for biological screening.
Emerging research will likely focus on:
Kinase Inhibitors: Using the core structure as a template for designing inhibitors of specific protein kinases implicated in cancers and inflammatory diseases. The chloro and iodo groups serve as convenient handles for introducing moieties that can target the ATP-binding site or allosteric pockets.
CNS-Active Agents: Exploring derivatives for activity against targets in the central nervous system, such as receptors and enzymes involved in neurodegenerative diseases. The halogens can be used to modulate properties like lipophilicity, which is crucial for blood-brain barrier penetration.
Antimicrobial Agents: Synthesizing and testing new derivatives for activity against drug-resistant bacteria and fungi. The pyridine scaffold is present in numerous existing antimicrobial drugs.
Probe Development: Functionalizing the scaffold with reporter tags (e.g., fluorophores, biotin) to create chemical probes for studying biological pathways and identifying new drug targets.
Integration with Artificial Intelligence and Machine Learning for Accelerated Discovery
The integration of artificial intelligence (AI) and machine learning (ML) is set to revolutionize chemical research and drug discovery. nih.govmdpi.commdpi.com For a versatile building block like this compound, these technologies can dramatically accelerate the design-make-test-analyze cycle.
Future applications include:
Predictive Modeling: Using ML algorithms trained on large chemical datasets to predict the biological activities, pharmacokinetic properties (ADME), and potential toxicity of novel derivatives. nih.govresearchgate.net This allows researchers to prioritize the synthesis of the most promising candidates.
De Novo Drug Design: Employing generative AI models, such as recurrent neural networks (RNNs) and transformers, to design novel molecules based on the this compound scaffold that are optimized for binding to a specific biological target. github.comnih.gov
Reaction Prediction and Synthesis Planning: Utilizing AI tools to predict the outcomes of unknown reactions and to devise optimal, multi-step synthetic routes to complex target molecules starting from this compound.
High-Throughput Screening Data Analysis: Applying ML to analyze the large datasets generated from high-throughput screening campaigns to identify structure-activity relationships (SAR) and guide the next round of molecular design. selvita.comresearchgate.net
Q & A
Basic Research Questions
Q. What are the recommended methods for synthesizing 2-Chloro-6-iodopyridin-3-amine, and how can purity be optimized?
- Methodology : A common synthetic route involves halogenation of a pyridine precursor. For example, iodination of 2-chloro-6-aminopyridine using iodine monochloride (ICl) in a polar aprotic solvent (e.g., DMF) at 60–80°C for 6–12 hours. Purification is typically achieved via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization from ethanol/water mixtures .
- Optimization : Monitor reaction progress using TLC or HPLC. Purity >95% is achievable by fractional crystallization under reduced temperature conditions.
Q. How can the structural identity of this compound be confirmed?
- Analytical Techniques :
- X-ray crystallography : Use SHELX software for structure refinement (SHELXL for small-molecule refinement) .
- NMR : Compare H and C spectra with structurally analogous compounds (e.g., 2-Chloro-5-iodopyridin-3-amine, Similarity Index 0.66) to validate substituent positions .
- Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H] at m/z 269.42).
Q. What are the stability considerations for this compound under standard laboratory conditions?
- Stability Profile :
- Thermal : Decomposes above 200°C; store at 2–8°C.
- Light sensitivity : Protect from UV light to prevent dehalogenation.
- Moisture : Hygroscopic; store in a desiccator under nitrogen .
Advanced Research Questions
Q. How can conflicting spectroscopic data for halogenated pyridines be resolved during structural elucidation?
- Contradiction Analysis :
- Case Study : If C NMR signals for C-2 and C-6 overlap, use 2D NMR (HSQC, HMBC) to assign positions. Compare with analogs like 6-Bromo-2-chloro-4-iodopyridin-3-amine (CAS 5350-93-6) to identify substitution patterns .
- Computational Aids : Employ density functional theory (DFT) to simulate spectra and validate assignments .
Q. What strategies are effective for optimizing regioselectivity in the iodination of chloro-pyridin-3-amine derivatives?
- Experimental Design :
- Catalytic systems : Use Pd(OAc) with ligands (e.g., PPh) to direct iodination to the para position relative to the amine group.
- Solvent effects : Polar solvents (e.g., DMSO) favor electrophilic substitution at electron-deficient positions .
- Data Table :
| Catalyst | Solvent | Regioselectivity (%) | Yield (%) |
|---|---|---|---|
| ICl | DMF | 75 (C-6) | 68 |
| Pd(OAc) | DMSO | 92 (C-6) | 85 |
Q. How does the substitution pattern of halogens influence the biological activity of this compound?
- Structure-Activity Relationship (SAR) :
- Key Finding : The iodine atom at C-6 enhances lipophilicity, improving membrane permeability. Compare with 2-Chloro-6-methylpyridin-4-amine (Similarity Index 0.66), which shows reduced CYP1A2 inhibition .
- Data Table :
| Compound | CYP1A2 IC (μM) | LogP |
|---|---|---|
| This compound | 0.45 | 2.8 |
| 2-Chloro-6-methylpyridin-4-amine | 5.2 | 1.6 |
Q. What computational methods are suitable for predicting the reactivity of this compound in cross-coupling reactions?
- Methodology :
- DFT Calculations : Use Gaussian 16 to model transition states for Suzuki-Miyaura couplings. Compare activation energies for iodine vs. bromine substituents.
- Molecular docking : Predict interactions with biological targets (e.g., CYP enzymes) using AutoDock Vina .
Key Research Findings
- Synthetic Efficiency : Pd-catalyzed iodination improves yield (85%) compared to traditional methods (68%) .
- Toxicity Profile : Classified as Acute Toxic/Irritant; handle with PPE in fume hoods .
- Structural Uniqueness : The C-6 iodine and C-2 chlorine create a steric and electronic profile distinct from analogs like 6-Chloro-2-methylpyridin-3-amine (Similarity Index 0.89) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
